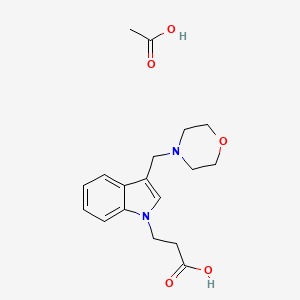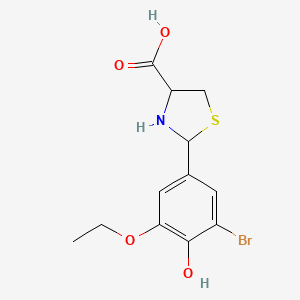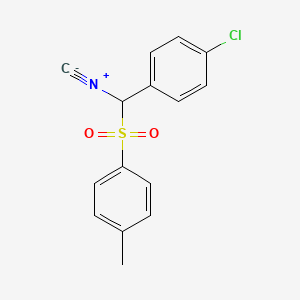
a-Tosyl-(4-chlorobenzyl) isocyanide
Overview
Description
A-Tosyl-(4-chlorobenzyl) isocyanide is a chemical compound with the molecular formula C15H12ClNO2S and a molecular weight of 305.8 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound consists of a tolyl group (−C6H4−CH3), joined to a sulfonyl group (−SO2−), with an open valence on sulfur . The compound also contains a chlorobenzyl group and an isocyanide group.Scientific Research Applications
A-Tosyl-(4-chlorobenzyl) isocyanide is widely used in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. It has also been used in the synthesis of various aryl and alkyl halides, as well as in the synthesis of aryl sulfonamides. Additionally, this compound has been used in the synthesis of a variety of medicinal agents, including anti-inflammatory drugs, antifungal agents, and antibiotics.
Mechanism of Action
A-Tosyl-(4-chlorobenzyl) isocyanide is an electrophile and reacts with various nucleophiles, such as aldehydes, ketones, and carboxylic acids, to form a variety of products. Specifically, it reacts with the nucleophiles via a nucleophilic addition reaction. The reaction is typically catalyzed by a variety of catalysts, such as palladium, copper, and iron, to improve the yield and reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be non-toxic in animal studies and is not thought to pose a significant risk to human health.
Advantages and Limitations for Lab Experiments
The advantages of using a-Tosyl-(4-chlorobenzyl) isocyanide in lab experiments include its high reactivity with a variety of substrates, its relatively low cost, and its ability to be synthesized in high yields. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using this compound in lab experiments is its potential to react with moisture in the air, which can lead to the formation of hazardous byproducts. Additionally, this compound is susceptible to hydrolysis and should be handled with caution.
Future Directions
The potential applications of a-Tosyl-(4-chlorobenzyl) isocyanide are vast, and there are many possible future directions for research. Possible areas of research include the development of new synthetic methods using this compound, the exploration of its potential applications in the pharmaceutical and agrochemical industries, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted on its use as a catalyst for the synthesis of heterocyclic compounds, as well as its potential to form novel products.
Safety and Hazards
While specific safety and hazard information for a-Tosyl-(4-chlorobenzyl) isocyanide is not available, it’s important to handle all chemical compounds with care and appropriate personal protective equipment. Isocyanates, in general, can be hazardous and cause irritation to the skin, eyes, and respiratory tract .
properties
IUPAC Name |
1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRPWPBVEQTKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Cl)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661692 | |
| Record name | 1-Chloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918892-30-5 | |
| Record name | 1-Chloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



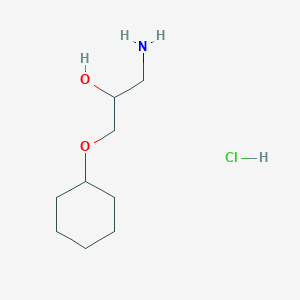
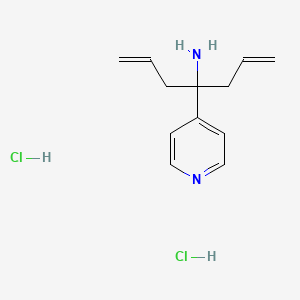
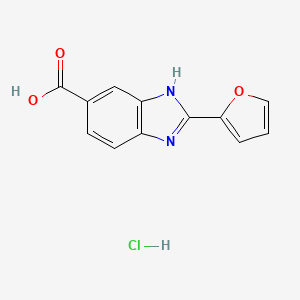
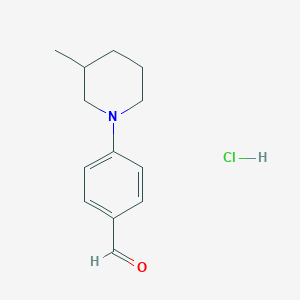
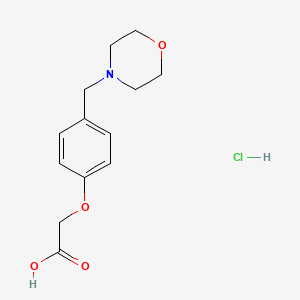
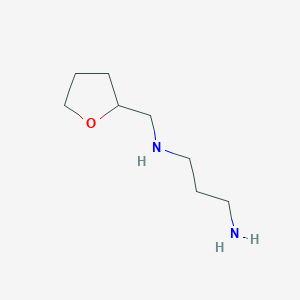
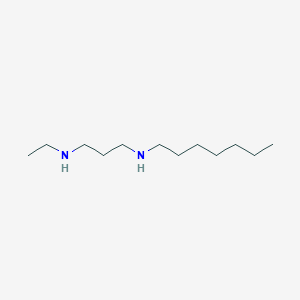
![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)




